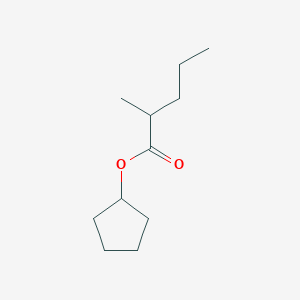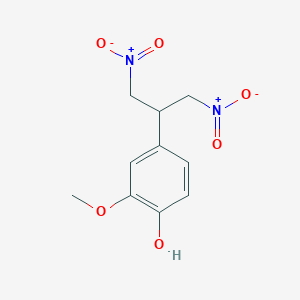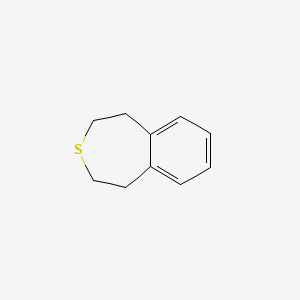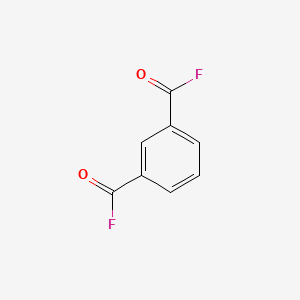![molecular formula C6H18OPbSi B14737266 Trimethyl[(trimethylplumbyl)oxy]silane CAS No. 6143-66-4](/img/structure/B14737266.png)
Trimethyl[(trimethylplumbyl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(trimethylplumbyl)oxy]silane is a chemical compound that features a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a trimethylplumbyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(trimethylplumbyl)oxy]silane typically involves the reaction of trimethylplumbyl chloride with trimethylsilanol in the presence of a base. The reaction conditions often include an inert atmosphere to prevent oxidation and moisture-sensitive conditions to avoid hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(trimethylplumbyl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler silane and plumbyl derivatives.
Substitution: The trimethylplumbyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes and lead oxides, while reduction can produce simpler silanes and lead compounds.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(trimethylplumbyl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other silicon and lead-containing compounds.
Biology: The compound can be used in studies involving silicon-based biomolecules and their interactions.
Industry: It is used in the production of specialty materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Trimethyl[(trimethylplumbyl)oxy]silane exerts its effects involves the interaction of its silicon and lead atoms with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, while the lead atom can interact with sulfur and nitrogen-containing compounds. These interactions can influence the reactivity and stability of the compound in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: A compound with a similar silicon structure but different functional groups.
Trimethylplumbyl chloride: A lead-containing compound with a similar plumbyl structure.
Trimethylsilane: A simpler silane compound with only silicon and methyl groups.
Uniqueness
Trimethyl[(trimethylplumbyl)oxy]silane is unique due to the combination of silicon and lead atoms in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
6143-66-4 |
|---|---|
Molekularformel |
C6H18OPbSi |
Molekulargewicht |
341 g/mol |
IUPAC-Name |
trimethyl(trimethylplumbyloxy)silane |
InChI |
InChI=1S/C3H9OSi.3CH3.Pb/c1-5(2,3)4;;;;/h1-3H3;3*1H3;/q-1;;;;+1 |
InChI-Schlüssel |
HRLWCGMALYPGTO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Pb](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
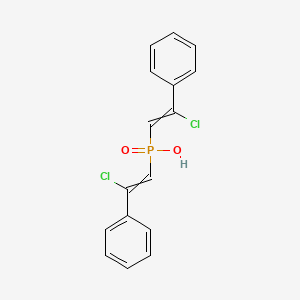
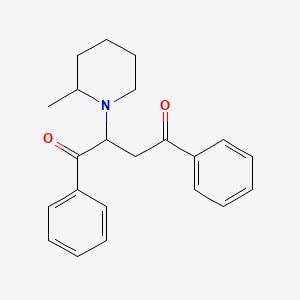


![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
